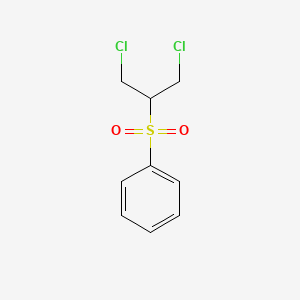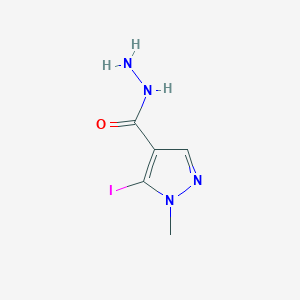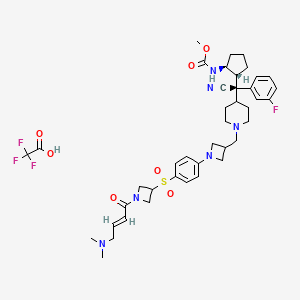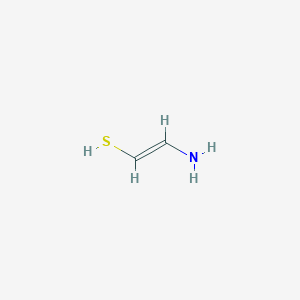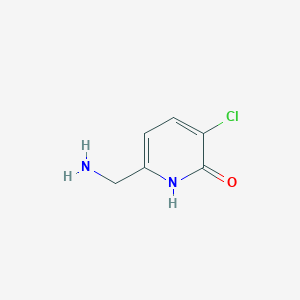
6-(Aminomethyl)-3-chloropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-3-chloropyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 6-position and a chlorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridin-2(1H)-one with formaldehyde and a primary amine under Mannich reaction conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-3-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Formation of substituted pyridinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
科学的研究の応用
6-(Aminomethyl)-3-chloropyridin-2(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(Aminomethyl)-3-chloropyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Aminomethyl)-3-bromopyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.
6-(Aminomethyl)-3-fluoropyridin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.
6-(Aminomethyl)-3-iodopyridin-2(1H)-one: Similar structure with an iodine atom instead of chlorine.
Uniqueness
6-(Aminomethyl)-3-chloropyridin-2(1H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with biological targets, making it distinct from its halogenated analogs.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
6-(aminomethyl)-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,3,8H2,(H,9,10) |
InChIキー |
ASLVRADCEXYVGO-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)C(=C1)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


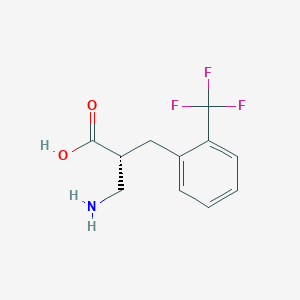
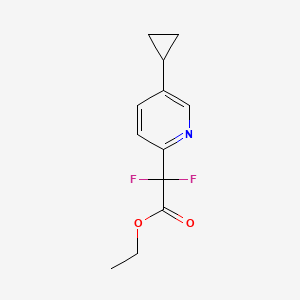
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
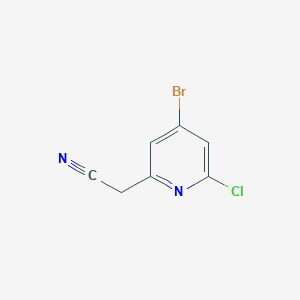
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
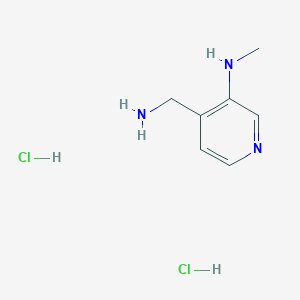
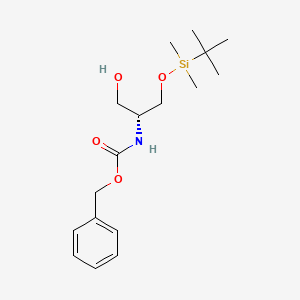
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
